molecular formula C12H13NO4S B3309725 2-oxo-N-(propan-2-yl)-2H-chromene-6-sulfonamide CAS No. 942864-17-7

2-oxo-N-(propan-2-yl)-2H-chromene-6-sulfonamide

Cat. No.: B3309725
CAS No.: 942864-17-7
M. Wt: 267.3 g/mol
InChI Key: QXRPZWMNNINTIR-UHFFFAOYSA-N
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Description

2-oxo-N-(propan-2-yl)-2H-chromene-6-sulfonamide is a synthetic small molecule featuring a coumarin core conjugated with a sulfonamide group, representing a class of 6-sulfonamide chromene derivatives investigated for potential therapeutic applications . This compound is of significant interest in medicinal chemistry, particularly in metabolic disease research. It is designed as a multi-target agent, primarily functioning as an inhibitor of carbohydrate-digesting enzymes like α-amylase and α-glucosidase . By inhibiting these enzymes, it can potentially reduce postprandial blood glucose levels, a key therapeutic goal in managing Type 2 Diabetes Mellitus . Furthermore, structural analogs have demonstrated an ability to activate the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . PPAR-γ activation improves insulin sensitivity and regulates glucose and lipid metabolism, indicating that this compound may offer a dual mechanism of action for anti-diabetic research . In silico predictions for closely related chromene-6-sulfonamide derivatives suggest a promising profile, indicating potential for oral bioavailability and adherence to drug-likeness rules, along with a predicted safe toxicity profile that is non-mutagenic and non-carcinogenic . Computational docking analyses support that these derivatives can effectively fit into the active sites of target enzymes with favorable binding energies, driven by various interactions such as hydrogen bonding and van der Waals forces . This product is strictly for research applications and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-oxo-N-propan-2-ylchromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-8(2)13-18(15,16)10-4-5-11-9(7-10)3-6-12(14)17-11/h3-8,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRPZWMNNINTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(propan-2-yl)-2H-chromene-6-sulfonamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under basic or acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the chromene derivative with sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

    Attachment of the Isopropyl Group: The final step involves the alkylation of the sulfonamide nitrogen with isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(propan-2-yl)-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Anti-Diabetic Activity

Recent studies have demonstrated that derivatives of 2-oxo-N-(propan-2-yl)-2H-chromene-6-sulfonamide exhibit significant anti-diabetic properties. A series of synthesized derivatives were evaluated for their inhibitory effects on key enzymes involved in carbohydrate metabolism:

  • α-Amylase Inhibition : The derivatives showed inhibitory percentages ranging from 93.4% to 96.6% at a concentration of 100 μg/mL , with some compounds achieving IC50 values as low as 1.08 ± 0.02 μM , indicating potent activity compared to the standard drug Acarbose (IC50 = 0.43 ± 0.01 μM) .
  • α-Glucosidase Inhibition : The compounds also demonstrated significant inhibition against α-glucosidase, further supporting their potential as hypoglycemic agents .

Summary Table of Anti-Diabetic Activity

Compound No.Inhibitory Percentage at 100 μg/mLIC50 (μM)
296.11.76 ± 0.01
39614.62 ± 0.16
494.28.55 ± 0.31
593.432.58 ± 0.33
695.42.11 ± 0.03
796.24.39 ± 0.06
895.44.23 ± 0.06
996.61.08 ± 0.02
Acarbose96.50.43 ± 0.01

Anti-Cancer Activity

The compound has also been investigated for its cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : Research indicated that chromene derivatives exhibited potent cytotoxic activity against leukemia, colon, prostate, and melanoma cell lines . For instance, specific derivatives induced apoptosis selectively in cancer cells while sparing normal cells, highlighting their therapeutic potential.
  • Mechanism of Action : The mechanisms involve modulation of gene expression related to apoptosis, such as increased levels of pro-apoptotic proteins (P53 and BAX) and decreased levels of anti-apoptotic proteins (Bcl-2) .

Antimicrobial Activity

The sulfonamide moiety in the chromene structure has been linked to antimicrobial properties:

  • Broad-Spectrum Activity : Some derivatives have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Computational Studies

In addition to experimental evaluations, computational studies have provided insights into the pharmacokinetics and binding mechanisms of these compounds:

  • ADMET Properties : In silico predictions indicate favorable oral bioavailability and a safe toxicity profile for the synthesized derivatives, making them promising candidates for further development .
  • Molecular Docking : Docking simulations revealed strong interactions with target enzymes (α-amylase and α-glucosidase), supporting the observed biological activities through favorable binding energies .

Mechanism of Action

The mechanism of action of 2-oxo-N-(propan-2-yl)-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The chromene core can also interact with DNA or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

Key structural analogs differ in the substituents attached to the sulfonamide nitrogen or modifications to the coumarin core. Below is a comparative analysis:

Compound Name Substituent on Sulfonamide Nitrogen Coumarin Modification Key References
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-6-sulfonamide (4a) 4-Sulfamoylphenyl None
2-Oxo-N-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-2H-chromene-6-sulfonamide (4d) Thiazolyl-chromene hybrid Thiazole ring at 3-position
2-Oxo-N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-6-sulfonamide (11d) Triazolylmethyl-phenoxybenzyl Triazole moiety
2-Oxo-N-(propan-2-yl)-2H-chromene-6-sulfonamide (Target) Propan-2-yl None

Key Observations :

  • Polarity and Solubility : Derivatives with aromatic or heterocyclic substituents (e.g., 4a, 4d) exhibit reduced solubility in aqueous media compared to the target compound’s isopropyl group, which balances lipophilicity and solubility .
Physical and Spectroscopic Properties
  • NMR Signatures :
    • Target Compound : Expected singlet for the isopropyl group (δ ~1.2 ppm for CH3 protons) and a downfield shift for the sulfonamide NH (δ ~8.3 ppm).
    • 4d : Displays distinct thiazole-related peaks (δ 8.48 ppm for thiazole proton) and aromatic coupling patterns .

Biological Activity

2-oxo-N-(propan-2-yl)-2H-chromene-6-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes and proteins involved in critical cellular processes:

  • Enzyme Inhibition : The compound acts as an inhibitor for several kinases, disrupting cell signaling pathways crucial for cancer cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Receptor Modulation : It may also modulate receptors involved in inflammation and cancer progression, providing a multi-faceted approach to therapeutic intervention.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activities:

  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it demonstrates potent activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anticancer Properties : In vitro studies have shown that the compound induces apoptosis in several cancer cell lines, such as MCF-7 (breast cancer) and U-937 (leukemia), with IC50 values indicating strong cytotoxic effects .
  • Anti-Diabetic Activity : Recent findings suggest that derivatives of this compound inhibit α-amylase and α-glucosidase enzymes, which are essential in carbohydrate metabolism, showcasing potential in managing diabetes .

Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines:

Cell LineIC50 (μM)Mechanism
MCF-715.63Induces apoptosis
U-93712.5Cell cycle arrest
HeLa18.0Apoptotic pathway activation

These results highlight the compound's potential as a chemotherapeutic agent.

Antimicrobial Evaluation

In another study, the antimicrobial efficacy of the compound was assessed against common bacterial strains:

Bacterial StrainMIC (μg/mL)Activity Type
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.30Bacteriostatic
Pseudomonas aeruginosa0.40Bactericidal

The findings indicate that the compound exhibits strong antimicrobial properties, making it a candidate for further development as an antibiotic .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-oxo-N-(propan-2-yl)-2H-chromene-6-sulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via sulfonylation of 4-amino-2-oxo-2H-chromene intermediates. A common approach involves refluxing with phosphoryl oxychloride (POCl₃) as a solvent and catalyst. For example, derivatives like 6a–e were synthesized by reacting carbohydrazide with aryl acids in POCl₃ for 2–4 hours, followed by purification via silica gel column chromatography (n-hexane/ethyl acetate, 8:2) . Optimization includes adjusting molar ratios (e.g., 1:1.1 substrate-to-acid ratio) and monitoring reaction progress using TLC.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : To confirm sulfonamide proton environments (e.g., NH protons at δ 8–10 ppm).
  • X-ray crystallography : For resolving structural ambiguities, as demonstrated in studies of chromene-thiazolidinone hybrids (R factor = 0.049; data-to-parameter ratio = 15.8) .
  • Mass spectrometry : To validate molecular ion peaks and fragmentation patterns.

Q. How does the compound participate in oxidation, reduction, or substitution reactions?

  • Methodological Answer : The sulfonamide group enables nucleophilic substitution (e.g., replacing the isopropylamine moiety). The chromene ring undergoes oxidation to form quinone derivatives under strong oxidizing agents like KMnO₄. Reduction with NaBH₄ or LiAlH₄ can yield dihydrochromene analogs .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters for higher yields?

  • Methodological Answer : Apply fractional factorial designs to screen variables (temperature, catalyst loading, solvent polarity). For instance, a 2³ factorial design could test:

VariableLow (-1)High (+1)
Temperature100°C130°C
POCl₃ Volume10 mL20 mL
Reaction Time2 hrs4 hrs
Response surface methodology (RSM) then identifies optimal conditions, reducing trial-and-error approaches .

Q. How do computational methods (e.g., quantum chemistry) aid in reaction pathway prediction?

  • Methodological Answer : Tools like ICReDD integrate quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning to predict feasible pathways. For example, reaction path searches can prioritize sulfonylation over side reactions by evaluating activation energies and orbital interactions .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory)?

  • Methodological Answer : Conduct meta-analysis using standardized assays (e.g., MIC for antimicrobial activity vs. COX-2 inhibition for anti-inflammatory effects). Cross-validate results with structural analogs (e.g., replacing the isopropyl group with cyclohexyl) to isolate substituent effects. Discrepancies may arise from assay conditions (e.g., pH sensitivity of sulfonamide ionization) .

Q. What strategies validate the compound’s role in multi-step organic syntheses (e.g., photoelectric materials)?

  • Methodological Answer : Use kinetic studies (e.g., UV-Vis spectroscopy) to monitor intermediates. For photoelectric applications, characterize HOMO-LUMO gaps via cyclic voltammetry and compare with theoretical values from QSPR models .

Methodological Frameworks

Q. How to align theoretical frameworks with experimental validation in structure-activity studies?

  • Answer : Adopt a bidirectional approach:

Hypothesis-driven : Use docking simulations to predict binding affinities (e.g., with COX-2).

Data-driven : Apply QSAR models trained on experimental IC₅₀ values to refine synthetic priorities .

Q. What industrial-scale purification techniques are adaptable to lab settings?

  • Answer : Scale-down industrial methods like continuous chromatography (simulated moving bed) using prep-HPLC with C18 columns. Solvent recycling (e.g., ethyl acetate recovery) reduces costs without compromising purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-N-(propan-2-yl)-2H-chromene-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-oxo-N-(propan-2-yl)-2H-chromene-6-sulfonamide

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